Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate
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Overview
Description
Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[320]hept-3-en-6-yl)malonate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate typically involves multiple steps. One common method includes the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form 1,7-cycloheptadiene-2,3-dione. This intermediate is then subjected to hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. For instance, the enzymatic resolution of racemic mixtures using specific lipases can achieve high enantiomeric excesses, making the process efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
Mirogabalin: A compound with a similar bicyclic structure, used in the treatment of neuropathic pain.
Gabapentin: Another compound with similar therapeutic applications but different structural features.
Uniqueness
Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate is unique due to its specific bicyclic structure and the presence of both cyano and malonate functional groups. This combination of features gives it distinct chemical reactivity and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
diethyl 2-[(1R,5S,6R)-6-cyano-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]propanedioate |
InChI |
InChI=1S/C17H23NO4/c1-4-11-7-12-9-17(10-18,13(12)8-11)14(15(19)21-5-2)16(20)22-6-3/h8,12-14H,4-7,9H2,1-3H3/t12-,13-,17-/m1/s1 |
InChI Key |
SYSGISWTBLIKFO-PBFPGSCMSA-N |
Isomeric SMILES |
CCC1=C[C@@H]2[C@H](C1)C[C@]2(C#N)C(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCC1=CC2C(C1)CC2(C#N)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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